Cas no 2751704-52-4 (6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride)
![6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/2751704-52-4x500.png)
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride
- EN300-37273029
- 2751704-52-4
- 6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride
-
- インチ: 1S/C8H12N2O3.ClH/c1-9-6-4-10(8(9)13)3-2-5(6)7(11)12;/h5-6H,2-4H2,1H3,(H,11,12);1H
- InChIKey: VUCPMDMGGRGJKP-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1N(C)C2CN1CCC2C(=O)O
計算された属性
- せいみつぶんしりょう: 220.0614700g/mol
- どういたいしつりょう: 220.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 266
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37273029-2.5g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 2.5g |
$2631.0 | 2023-06-02 | ||
Enamine | EN300-37273029-0.25g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 0.25g |
$1235.0 | 2023-06-02 | ||
Enamine | EN300-37273029-1.0g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-37273029-5.0g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-37273029-10.0g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-37273029-0.1g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 0.1g |
$1183.0 | 2023-06-02 | ||
Enamine | EN300-37273029-0.05g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 0.05g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-37273029-0.5g |
6-methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride |
2751704-52-4 | 0.5g |
$1289.0 | 2023-06-02 |
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochlorideに関する追加情報
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride (CAS No. 2751704-52-4): An Overview
6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride (CAS No. 2751704-52-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its complex molecular architecture, which includes a bicyclic ring system and a carboxylic acid group. The presence of these functional groups imparts specific chemical and biological properties that make it a promising candidate for various drug development initiatives.
The 6-methyl substitution on the bicyclic ring system is a key structural feature that influences the compound's stability and reactivity. This methyl group not only enhances the lipophilicity of the molecule but also plays a crucial role in modulating its interactions with biological targets. The 7-oxo group, on the other hand, introduces an additional layer of complexity by providing an electrophilic center that can participate in various chemical reactions, including Michael addition and nucleophilic substitution.
The 1,6-diazabicyclo[3.2.1]octane core is a distinctive feature of this compound, contributing to its unique pharmacological profile. This bicyclic ring system is known for its ability to adopt specific conformations that can enhance binding affinity to certain protein targets. The presence of two nitrogen atoms within the ring system further increases the molecule's basicity and hydrogen-bonding capabilities, which are essential for forming stable interactions with biological receptors.
The carboxylic acid group at the C-4 position is another critical functional group in this compound. This group can undergo various chemical transformations, such as esterification, amidation, and salt formation, which can be leveraged to optimize the compound's pharmacokinetic properties. For instance, converting the carboxylic acid into an ester or amide can improve the compound's solubility and bioavailability, making it more suitable for oral administration.
The hydrochloride salt form of this compound is commonly used in pharmaceutical applications due to its enhanced stability and solubility in aqueous media. The formation of the hydrochloride salt involves protonation of the nitrogen atom in the bicyclic ring system, resulting in a positively charged species that can form strong ionic bonds with chloride ions. This salt form not only improves the compound's handling and storage properties but also enhances its absorption in biological systems.
In recent years, significant research efforts have been directed towards understanding the biological activities and potential therapeutic applications of 6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory properties, this compound has also shown promise in neurodegenerative disease research. Preclinical studies have indicated that it can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. These findings suggest that 6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride may have potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, this compound has been investigated for its use as a lead structure in drug discovery programs. Its unique structural features make it an attractive scaffold for medicinal chemists to modify and optimize for specific therapeutic targets. For instance, researchers have explored substituting different functional groups on the bicyclic ring system to enhance selectivity and potency against specific protein targets.
The synthesis of 6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride has been extensively studied, with several efficient synthetic routes being reported in the literature. One common approach involves cyclization reactions followed by functional group transformations to introduce the desired substituents on the bicyclic ring system. These synthetic methods are highly modular and can be adapted to produce a wide range of analogs with varying biological activities.
In conclusion, 6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride (CAS No. 2751704-52-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting candidate for further investigation and development as a therapeutic agent for various diseases and conditions.
2751704-52-4 (6-Methyl-7-oxo-1,6-diazabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride) 関連製品
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)
- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)